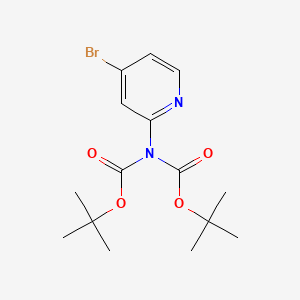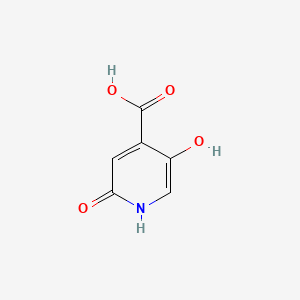![molecular formula C8H5BrN2O B594505 8-ブロモイミダゾ[1,2-a]ピリジン-3-カルバルデヒド CAS No. 1232038-99-1](/img/structure/B594505.png)
8-ブロモイミダゾ[1,2-a]ピリジン-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
科学的研究の応用
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of inhibitors for various enzymes and receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties
作用機序
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Related compounds, such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridines, a related class of compounds, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Action Environment
It’s known that the compound should be stored in a refrigerator to maintain its stability .
生化学分析
Biochemical Properties
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds between the aldehyde group of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde and the active site of the enzyme, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The aldehyde group of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall biological activity and toxicity of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde .
Transport and Distribution
The transport and distribution of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde within tissues can affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde can determine its specific biological effects and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds through a tandem cyclization and bromination process, often facilitated by tert-butyl hydroperoxide (TBHP) in ethyl acetate . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.
Industrial Production Methods: While specific industrial production methods for 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
化学反応の分析
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: 8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction Products: 8-Bromoimidazo[1,2-a]pyridine-3-methanol.
類似化合物との比較
- 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
- N-(Pyridin-2-yl)amides
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Comparison: 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, it has different electronic properties and steric effects, leading to variations in reactivity and selectivity in chemical reactions .
特性
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVPSKLFGVMEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
